Sclaral (sclareolide lactol)

Catalog No.
S14507896
CAS No.
103476-92-2
M.F
C16H28O2
M. Wt
252.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sclaral (sclareolide lactol)

CAS Number

103476-92-2

Product Name

Sclaral (sclareolide lactol)

IUPAC Name

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

InChI

InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3

InChI Key

UZSSRRVZGDVPRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C

Sclaral, also known as sclareolide lactol, is a bicyclic monoterpenoid compound derived from the plant Salvia sclarea, commonly known as clary sage. It is characterized by its unique structure, which includes a bicyclic framework with an oxygen-containing functional group. Sclaral is recognized for its pleasant aroma and is often used in perfumery and flavoring due to its sweet, floral scent. Additionally, it has garnered interest in various fields of research due to its potential biological activities.

That can modify its structure and properties. Key reactions include:

  • Oxidation: Sclaral can be oxidized to form various derivatives, which may enhance its fragrance profile or alter its biological activity.
  • Reduction: The lactol group in sclaral can be reduced to yield alcohols, which may have different sensory properties.
  • Esterification: Sclaral can react with acids to form esters, which are often more volatile and may be utilized in fragrance formulations.

These reactions are crucial for developing sclaral's applications in the fragrance industry and for exploring its potential therapeutic properties.

Research indicates that sclaral exhibits a range of biological activities:

  • Antimicrobial Properties: Sclaral has shown effectiveness against various bacterial strains, making it a candidate for use in antimicrobial formulations .
  • Anti-inflammatory Effects: Studies suggest that sclaral may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Antioxidant Activity: Sclaral has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress .

These biological activities highlight the compound's potential for therapeutic applications beyond its use in fragrances.

Sclaral can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting sclaral from clary sage oil. This process typically includes steam distillation followed by fractional distillation to isolate sclaral.
  • Chemical Synthesis: Laboratory synthesis of sclaral can be achieved through various organic reactions, including:
    • Cyclization Reactions: These can be employed to construct the bicyclic structure of sclaral.
    • Functional Group Modifications: Techniques such as oxidation and reduction can be used to modify the lactol group.
  • Biotechnological Approaches: Recent advancements have explored the use of microbial fermentation to produce sclaral from simpler substrates, offering a sustainable alternative to traditional extraction methods.

Sclaral has diverse applications across several industries:

  • Fragrance Industry: Due to its appealing scent, sclaral is widely used in perfumes and scented products.
  • Flavoring Agent: It is employed as a flavoring agent in food products, contributing a sweet and floral note.
  • Pharmaceuticals: With its antimicrobial and anti-inflammatory properties, sclaral shows promise for incorporation into therapeutic formulations.

Sclaral shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
SclareolMonoterpenoidPrecursor to sclaral; primarily found in clary sage oil.
LinaloolMonoterpenoidKnown for its floral scent; widely used in perfumery.
GeraniolMonoterpenoidExhibits strong antimicrobial properties; used in cosmetics.
CitralMonoterpenoidCharacterized by a lemon-like scent; effective as a flavoring agent.

Sclaral's uniqueness lies in its specific lactol structure and the combination of fragrance and biological activity that differentiates it from these similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.208930132 g/mol

Monoisotopic Mass

252.208930132 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types